2-Isobutylpyridine

Description

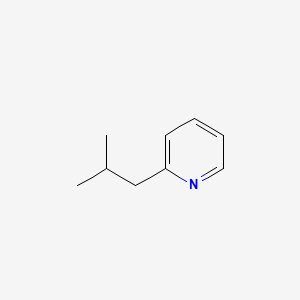

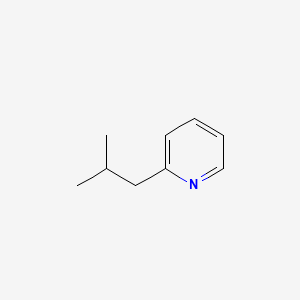

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSPSDWPYWMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212326 | |

| Record name | 2-Isobutyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp aroma | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 111.00 °C. @ 55.00 mm Hg | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.900 | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6304-24-1 | |

| Record name | 2-Isobutylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isobutyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS3K23H1Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-isobutylpyridine, a heterocyclic compound of significant interest in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this versatile pyridine derivative. Our narrative is built on the principles of scientific integrity, offering field-proven insights and grounding all claims in authoritative references.

Introduction and Core Identification

2-Isobutylpyridine, systematically named 2-(2-methylpropyl)pyridine, is an alkyl-substituted pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The introduction of an isobutyl group at the C2-position imparts specific steric and electronic properties that make it a valuable building block and synthetic intermediate. This guide will explore the causality behind its utility, from its basic molecular structure to its practical applications.

Chemical Structure and Molecular Identifiers

The molecular structure consists of a pyridine ring substituted at the second position with an isobutyl group. This arrangement influences the molecule's reactivity and physical characteristics. The lone pair of electrons on the nitrogen atom, along with the aromatic system of the pyridine ring, are key features governing its chemical behavior.

Caption: Chemical structure of 2-isobutylpyridine (C₉H₁₃N).

For unambiguous identification and use in computational chemistry, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)pyridine | [3] |

| CAS Number | 6304-24-1 | [3][4] |

| Molecular Formula | C₉H₁₃N | [3][5] |

| Molecular Weight | 135.21 g/mol | [3][] |

| SMILES | CC(C)CC1=CC=CC=N1 | [3][5] |

| InChI | InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | [3][5] |

| InChIKey | BBVSPSDWPYWMOR-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physicochemical properties of 2-isobutylpyridine dictate its behavior in various solvents and reaction conditions, which is essential knowledge for experimental design and process development.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Odor | Sharp, aromatic; described as green bell pepper | [3][7][8] |

| Boiling Point | 181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg | [][7][8] |

| Density | 0.894 - 0.900 g/cm³ at 25 °C | [3][7] |

| Refractive Index | 1.480 - 1.486 at 20 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in alcohol | [3][8] |

| Flash Point | 44.44 °C (112.00 °F) | [7][8] |

| logP (o/w) | 2.591 (estimated) | [7] |

Synthesis and Reactivity

General Synthesis Approach

The synthesis of alkylpyridines like 2-isobutylpyridine often involves the alkylation of a pyridine precursor. A common strategy is the reaction of a pyridine derivative with an appropriate alkylating agent. For instance, a general approach could involve the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with an isobutyl halide. Another established method involves a Wittig-type reaction followed by reduction.

A representative synthesis for a related isomer, 4-isobutylpyridine, involves the reaction of isobutyltriphenylphosphonium iodide with pyridine-4-carboxaldehyde, followed by catalytic hydrogenation of the resulting alkene.[9] This two-step process highlights a robust methodology for introducing an isobutyl group onto the pyridine scaffold.

Caption: General workflow for the synthesis of 4-isobutylpyridine.

Chemical Reactivity

The reactivity of 2-isobutylpyridine is governed by two main features: the pyridine ring and the isobutyl substituent.

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself can act as a nucleophile or a base.

-

Isobutyl Group: The alkyl group can undergo free-radical reactions under specific conditions. Its steric bulk at the C2-position can influence the accessibility of the nitrogen lone pair and the adjacent ring positions.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[1][2] The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, improve metabolic stability, and address issues related to protein binding and permeability.[2]

While 2-isobutylpyridine itself is not a therapeutic agent, its role as a key building block is significant. Drug development professionals utilize such intermediates to synthesize more complex molecules. The isobutyl group is particularly useful for probing steric pockets in protein binding sites and for increasing the lipophilicity of a lead compound, which can enhance its ability to cross cell membranes.

The strategic placement of deuterium on pyridine rings is an emerging strategy in drug development to improve metabolic stability by leveraging the kinetic isotope effect.[10] This makes deuterated analogues of 2-isobutylpyridine potential tools for creating more robust drug candidates.

Additionally, 2-isobutylpyridine is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties.[3][7] This application, while different from its pharmaceutical role, underscores the compound's well-characterized nature.

Spectroscopic Analysis

Accurate identification and characterization are paramount. Spectroscopic data provides a definitive fingerprint for 2-isobutylpyridine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbons of the pyridine ring and the three unique carbons of the isobutyl group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).[3][11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 135). Fragmentation patterns can provide further structural confirmation.[3][5]

Safety, Handling, and Storage

Ensuring laboratory safety requires a thorough understanding of a chemical's hazards. 2-Isobutylpyridine is classified under the Globally Harmonized System (GHS).

Hazard Identification

-

Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and may cause respiratory irritation.[3][12]

-

Signal Word: Warning.[12]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

Recommended Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

2-Isobutylpyridine is a well-characterized compound with a valuable profile for researchers and drug development professionals. Its defined physicochemical properties, established synthetic relevance, and the strategic importance of its pyridine scaffold make it a versatile tool in the synthesis of novel chemical entities. A comprehensive understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). 2-Isobutylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-isobutylpyridine (C9H13N). Retrieved from [Link]

-

NIST. (n.d.). 2-Isobutyl-4-methylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2-Isobutylpyridine. Retrieved from [Link]

-

FlavScents. (n.d.). 2-isobutyl pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-isobutyl pyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Dudutiene, V. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

-

ResearchGate. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. PubChemLite - 2-isobutylpyridine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 7. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 8. 2-isobutyl pyridine [flavscents.com]

- 9. 4-ISOBUTYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data analysis of 2-isobutylpyridine

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Isobutylpyridine

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. 2-Isobutylpyridine, a substituted pyridine derivative, serves as a valuable model for understanding the application of core spectroscopic techniques. This guide provides an in-depth analysis of 2-isobutylpyridine using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive structural portrait of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in spectroscopic analysis.

Introduction: The Molecular Identity of 2-Isobutylpyridine

2-Isobutylpyridine (IUPAC Name: 2-(2-methylpropyl)pyridine) is an aromatic heterocyclic compound with the molecular formula C₉H₁₃N.[1] Its structure consists of a pyridine ring substituted at the C2 position with an isobutyl group. The precise characterization of its chemical structure is paramount for quality control, reaction monitoring, and understanding its role in various chemical and biological systems. Spectroscopic analysis provides a non-destructive suite of tools to map the connectivity of atoms and the electronic environment within the molecule, offering a definitive structural fingerprint. This guide will deconstruct the information obtained from four primary spectroscopic methods.

Image Source: PubChem CID 61385[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

Expertise & Causality: ¹H NMR provides a quantitative map of all unique proton environments. For 2-isobutylpyridine, we expect to differentiate between the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl substituent. The chemical shift (δ) of each proton is dictated by its local electronic environment; the proximity to the electronegative nitrogen atom and the aromatic ring current will cause significant deshielding of the ring protons.[2] Spin-spin coupling provides direct evidence of connectivity, revealing which protons are adjacent to one another.

-

Sample Preparation: Dissolve ~5-10 mg of purified 2-isobutylpyridine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid a large interfering solvent signal.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3] Standard pulse sequences are typically sufficient.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons for each resonance.

The spectrum is characterized by a downfield aromatic region and an upfield aliphatic region. The proton alpha to the nitrogen (H6) is the most deshielded due to the inductive effect of the nitrogen atom.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | 1H | Most deshielded due to proximity to electronegative N. Coupled to H5. |

| H4 (Pyridine) | ~7.5 - 7.7 | Triplet of doublets (td) or Triplet (t) | 1H | Coupled to H3 and H5. |

| H5 (Pyridine) | ~7.1 - 7.3 | Doublet of doublets (dd) or Triplet (t) | 1H | Coupled to H4 and H6. |

| H3 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | 1H | Coupled to H4. |

| Hα (CH₂) | ~2.7 - 2.9 | Doublet (d) | 2H | Benzylic-like position, deshielded by the ring. Coupled to Hβ. |

| Hβ (CH) | ~2.0 - 2.2 | Multiplet (m) or Nonet | 1H | Coupled to Hα (2H) and Hγ (6H). |

| Hγ (2 x CH₃) | ~0.9 - 1.0 | Doublet (d) | 6H | Equivalent methyl groups coupled to Hβ. |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy detects the carbon atoms in a molecule. While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon environments. For 2-isobutylpyridine, we anticipate nine distinct signals, as the substitution at C2 removes the plane of symmetry from the pyridine ring, making all six ring carbons inequivalent.

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, one for each unique carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyridine) | ~161 - 163 | Quaternary carbon attached to N and the alkyl group. Most deshielded ring carbon. |

| C6 (Pyridine) | ~148 - 150 | Deshielded due to proximity to N. |

| C4 (Pyridine) | ~135 - 137 | Standard aromatic carbon chemical shift. |

| C3 (Pyridine) | ~122 - 124 | Shielded relative to C4 and C5. |

| C5 (Pyridine) | ~120 - 122 | Shielded relative to C4. |

| Cα (CH₂) | ~45 - 47 | Aliphatic carbon attached to the aromatic ring. |

| Cβ (CH) | ~30 - 32 | Aliphatic carbon. |

| Cγ (2 x CH₃) | ~22 - 24 | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying functional groups. For 2-isobutylpyridine, we use IR to confirm the presence of the aromatic pyridine ring and the aliphatic isobutyl group. The key is to identify the C-H stretches (distinguishing sp² from sp³ hybridized carbons) and the ring-specific C=C and C=N stretching vibrations.[5]

-

Sample Preparation: As 2-isobutylpyridine is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Vibrations |

| 1470 - 1450 | C-H Bend | CH₂ and CH₃ Deformations |

| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted-like pattern |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[7] This process provides two critical pieces of information: the molecular weight from the intact molecular ion (M⁺•) and structural clues from the fragmentation pattern. The fragments produced are not random; they result from the cleavage of the weakest bonds and the formation of the most stable positive ions.[8]

-

Sample Introduction: Inject a dilute solution of 2-isobutylpyridine in a volatile solvent (e.g., dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.[9]

-

Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.[9]

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The molecular weight of 2-isobutylpyridine is 135.21 g/mol .[1]

| m/z Value | Proposed Ion/Fragment | Formation Mechanism |

| 135 | [C₉H₁₃N]⁺• (M⁺•) | Molecular Ion |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 93 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement. This is often the base peak.[1] |

| 92 | [M - C₃H₇]⁺ | Cleavage of the bond beta to the pyridine ring, losing a propyl radical. |

| 78 | [C₅H₄N]⁺ | Loss of the entire isobutyl radical. |

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like 2-isobutylpyridine possess delocalized π-electron systems, which give rise to characteristic π → π* transitions.[10] While less structurally informative than NMR or MS, the UV-Vis spectrum is a key indicator of the presence of a conjugated or aromatic system.[5] Benzene, the parent aromatic compound, exhibits distinct absorption bands, and substitution on the ring causes predictable shifts (typically bathochromic, or to longer wavelengths).[11]

-

Sample Preparation: Prepare a very dilute solution of 2-isobutylpyridine in a UV-transparent solvent (e.g., ethanol or hexane).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

| Approximate λₘₐₓ (nm) | Transition Type | Description |

| ~200 - 210 | π → π | Primary absorption band (E-band). |

| ~255 - 270 | π → π | Secondary absorption band (B-band), often with fine vibrational structure.[5][11] |

Integrated Spectroscopic Analysis: A Unified Conclusion

-

Mass Spectrometry provides the molecular formula (C₉H₁₃N) from the molecular ion peak (m/z 135) and high-resolution data.

-

UV-Vis Spectroscopy confirms the presence of an aromatic ring system.

-

IR Spectroscopy confirms the presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, as well as the pyridine ring itself.

-

¹³C NMR shows nine distinct carbon signals, confirming the proposed asymmetric structure.

-

¹H NMR provides the final, definitive proof. It shows the characteristic signals for a 2-substituted pyridine ring and an isobutyl group, and the coupling patterns irrefutably establish the connectivity between all protons, confirming the identity as 2-isobutylpyridine.

By synthesizing the evidence from each of these techniques, we can confidently and unambiguously determine the structure of 2-isobutylpyridine.

References

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

McDonald, F., Decora, A., & Cook, G. (1965). Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons. Applied Spectroscopy, 19(1), 13-16. Retrieved from [Link]

-

Decora, A. W., & Cook, G. L. (1965). Qualitative Applications of the NMR Spectra of Alkylpyridines: Part II. Chemical Shifts of the Protons of the Alkyl Substituents. Applied Spectroscopy, 19(1), 16-20. Retrieved from [Link]

-

NOBLECHEMISTRY. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61385, 2-Isobutylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. Retrieved from [Link]

-

Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Jain, S. C., & Rivest, R. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(3), 107-109. Retrieved from [Link]

Sources

- 1. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. rsc.org [rsc.org]

- 4. OPG [opg.optica.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chimia.ch [chimia.ch]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. benchchem.com [benchchem.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

An In-Depth Technical Guide to 2-Isobutylpyridine for Scientific Professionals

This guide provides a comprehensive technical overview of 2-isobutylpyridine, also known by its IUPAC name, 2-(2-methylpropyl)pyridine. With the CAS Number 6304-24-1, this pyridine derivative serves as a crucial intermediate in various chemical syntheses, particularly within the pharmaceutical and flavor industries.[1][2][3] This document will delve into its chemical and physical properties, established synthesis protocols, key applications with a focus on drug development, and essential safety and handling information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

2-Isobutylpyridine is a substituted pyridine, a class of aromatic heterocyclic organic compounds. The core pyridine ring is functionalized with an isobutyl group at the second position.[1][4] This structural feature is pivotal to its chemical reactivity and physical characteristics.

IUPAC Name and CAS Number

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-isobutylpyridine is essential for its application in research and development. The compound is typically a colorless to pale yellow liquid with a characteristic sharp, aromatic odor reminiscent of bell pepper.[1][5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1][3][7] |

| Molecular Weight | 135.21 g/mol | [1][][7] |

| Boiling Point | 181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg | [5][][7] |

| Density | 0.894 - 0.900 g/cm³ at 25 °C | [5][] |

| Refractive Index | 1.480 - 1.486 at 20 °C | [5][] |

| Flash Point | 44.44 °C (112.00 °F) | [5][] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][5] |

| logP (o/w) | 2.591 (estimated) | [5] |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of 2-isobutylpyridine. Key spectral features are summarized below:

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy: Characteristic peaks reveal the presence of the pyridine ring and alkyl groups.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum shows the molecular ion peak and specific fragmentation patterns that confirm the structure of 2-isobutylpyridine.[1]

Synthesis of 2-Isobutylpyridine: A Methodological Overview

The synthesis of 2-isobutylpyridine and other alkylated pyridines can be achieved through various methods. A common and effective approach involves the alkylation of a picoline (methylpyridine) precursor. This process leverages the reactivity of the methyl group on the pyridine ring.

Causality in Synthetic Strategy

The choice of a synthetic route is dictated by factors such as starting material availability, desired yield, and scalability. The alkylation of 2-picoline is often favored due to the relatively acidic nature of the methyl protons, which can be abstracted by a strong base to form a nucleophilic carbanion. This anion can then react with an appropriate alkylating agent.

Experimental Protocol: Alkylation of 2-Picoline

This protocol describes a representative method for the synthesis of 2-isobutylpyridine.

Materials:

-

2-Picoline

-

Strong base (e.g., sodium amide, n-butyllithium)

-

Isobutyl halide (e.g., isobutyl bromide)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Deprotonation: Dissolve 2-picoline in the anhydrous solvent under a nitrogen atmosphere. Cool the solution in an ice bath or a dry ice/acetone bath.

-

Anion Formation: Slowly add the strong base to the cooled solution of 2-picoline. The reaction mixture will typically develop a deep color, indicating the formation of the picolyl anion.

-

Alkylation: Add the isobutyl halide dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time, followed by gradual warming to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 2-isobutylpyridine.

Synthesis Workflow Diagram

Sources

- 1. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310) - FooDB [foodb.ca]

- 5. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-Isobutylpyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-isobutylpyridine, a heterocyclic compound of significant interest in the pharmaceutical and flavor industries.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing its solubility, standardized methodologies for its determination, and a compilation of its behavior in various organic solvents.

Introduction: The Significance of 2-Isobutylpyridine Solubility

2-Isobutylpyridine (IUPAC name: 2-(2-methylpropyl)pyridine) is a pyridine derivative recognized for its applications as a flavoring agent and as a structural motif or intermediate in medicinal chemistry.[1][2][3] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[2] Consequently, understanding the solubility of its derivatives, such as 2-isobutylpyridine, is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity in synthetic routes where it is a reactant or product.

-

Formulation Development: Designing stable and effective drug delivery systems.

-

Purification Processes: Optimizing crystallization and chromatographic separation techniques.

-

Extraction and Isolation: Efficiently isolating the compound from natural sources or reaction mixtures.

This guide aims to provide the foundational knowledge required to make informed decisions regarding solvent selection and solubility prediction for 2-isobutylpyridine.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces. The key physicochemical properties of 2-isobutylpyridine that influence its solubility are summarized below.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₉H₁₃N | Provides the atomic composition. |

| Molecular Weight | 135.21 g/mol [4] | Influences the energy required to overcome crystal lattice forces (if solid) and create a cavity in the solvent. |

| Appearance | Colorless to pale yellow liquid[1][4] | As a liquid, its solubility is primarily a matter of miscibility with the solvent. |

| logP (o/w) | 2.591 (estimated)[1][5] | The positive logP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, suggesting higher solubility in nonpolar organic solvents than in water. |

| Boiling Point | 181 °C (at 760 mmHg)[1][5] | High boiling point suggests significant intermolecular forces (dipole-dipole and van der Waals) that must be overcome by solvent interaction. |

| Structure | A pyridine ring with an isobutyl group at the 2-position. | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The isobutyl group is nonpolar and bulky, contributing to van der Waals interactions and steric hindrance. |

The molecule presents a dual character: the aromatic, nitrogen-containing pyridine ring introduces polarity and hydrogen bond accepting capabilities, while the aliphatic isobutyl side chain imparts a nonpolar, lipophilic nature. This amphiphilic character is central to its solubility behavior.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental heuristic in solubility science, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesion energy of a substance into three components:

Experimental Determination of Solubility

Accurate solubility data relies on robust experimental methods that ensure true thermodynamic equilibrium is achieved.[9][10][11] The Saturation Shake-Flask Method is the gold-standard technique recommended by regulatory bodies and is the most common analytical method for this purpose.[9][11][12]

Standard Protocol: Saturation Shake-Flask Method

This protocol outlines the essential steps for determining the equilibrium solubility of 2-isobutylpyridine.

Objective: To determine the concentration of 2-isobutylpyridine in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

2-Isobutylpyridine (solute)

-

Selected organic solvent (e.g., ethanol, hexane, acetone)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of 2-isobutylpyridine to a vial containing a known volume or mass of the solvent. The excess solute is crucial to ensure that equilibrium is established with an undissolved phase present.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12] The system should be visually inspected to confirm that excess solute remains.

-

Phase Separation: Cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.[9]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated HPLC or GC method.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as g/100 mL, mg/L, or molarity.

The workflow for this critical experimental procedure is visualized below.

Sources

- 1. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 2. dovepress.com [dovepress.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-isobutyl pyridine [flavscents.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uspnf.com [uspnf.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to 2-Isobutylpyridine and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a remarkable number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization possibilities make it a privileged structure for interacting with biological targets.[3] 2-Isobutylpyridine, a simple alkyl-substituted pyridine, serves as both a valuable synthon and a point of departure for a diverse array of more complex derivatives with significant therapeutic potential. While recognized for its characteristic sharp, green pepper-like aroma and use as a flavoring agent, its true value in the pharmaceutical sciences lies in the chemical reactivity of its core structure, enabling the development of novel molecular entities.[4][5]

This guide provides an in-depth exploration of 2-isobutylpyridine, beginning with its fundamental properties and synthesis, and extending to the creation of its derivatives and their applications in drug discovery, with a particular focus on central nervous system (CNS) disorders.

Core Compound Profile: 2-Isobutylpyridine

2-Isobutylpyridine, systematically named 2-(2-methylpropyl)pyridine, is a colorless to pale yellow liquid.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [4] |

| Molecular Weight | 135.21 g/mol | [4] |

| Boiling Point | 110-111 °C @ 55 mm Hg | [4] |

| Density | 0.894-0.900 g/mL | [4] |

| Refractive Index | 1.480-1.486 | [4] |

| Solubility | Insoluble in water; Soluble in ethanol | [4] |

| Flash Point | 44.44 °C (112.00 °F) | [5] |

Spectroscopic analysis is essential for the unambiguous identification of 2-isobutylpyridine. Key spectral features include:

-

¹³C NMR: Characteristic peaks corresponding to the pyridine ring and the isobutyl side chain.

-

Mass Spectrometry (GC-MS): Provides a definitive molecular weight and fragmentation pattern that can confirm the structure.[4]

-

Infrared (IR) Spectroscopy: Shows absorption bands typical for aromatic C-H and C-N stretching, as well as aliphatic C-H stretching from the isobutyl group.[4]

Synthesis of 2-Isobutylpyridine and its Analogs

The synthesis of 2-alkylpyridines can be approached through several strategic pathways, ranging from large-scale industrial processes to more nuanced laboratory-scale methods suitable for derivatization.

Industrial Production

Industrially, alkylpyridines are often produced via gas-phase reactions where aldehydes and/or ketones are reacted with ammonia at high temperatures (350-550 °C) over heterogeneous catalysts, such as zeolite catalysts.[6] These "base synthesis" methods are effective for producing simple pyridines and picolines (methylpyridines).

Laboratory-Scale Synthesis: C-H Activation and Alkylation

For the precise and controlled synthesis required in drug development, methods involving the direct functionalization of the pyridine ring are paramount. Transition metal-catalyzed C-H activation has emerged as a powerful tool.

Rhodium-Catalyzed Alkylation: A prominent method for creating 2-alkylpyridines is the rhodium-catalyzed regioselective alkylation of pyridines with olefins.[7][8] This approach leverages a rhodium(I) or rhodium(III) catalyst to activate the C-H bond at the C2 position of the pyridine ring, followed by the insertion of an alkene. This method is highly efficient and offers excellent control over the position of alkylation. The use of aliphatic alkenes typically results in linear alkylation products.[7][9]

The general mechanism involves the coordination of the pyridine nitrogen to the rhodium center, which directs the oxidative addition into the ortho C-H bond. Subsequent migratory insertion of the olefin and reductive elimination yields the 2-alkylated pyridine and regenerates the catalyst.

Application in CNS Drug Discovery

Pyridine derivatives are known to interact with a wide range of CNS targets, including GABAergic, sodium, and calcium channels, as well as various neurotransmitter receptors. [10]This broad activity profile makes them attractive candidates for treating disorders like epilepsy and depression.

Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant properties of 2-substituted pyridine derivatives. [11]The mechanism of action is often complex but can involve the enhancement of GABAergic inhibition or modulation of voltage-gated ion channels. [10]For example, N-(pyridine-2-yl) derivatives of azaspiro compounds have been synthesized and shown to be effective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for anticonvulsant drugs. [11]The lipophilicity of these compounds often correlates with their anticonvulsant efficacy, a key consideration in drug design. [11] 5-HT₁ₐ Receptor Agonism: The serotonin 1A (5-HT₁ₐ) receptor is a well-established target for anxiolytic and antidepressant drugs. [12][13]Agonists at this receptor can modulate serotonergic neurotransmission. Novel derivatives of 2-pyridinemethylamine have been developed as potent and selective 5-HT₁ₐ receptor agonists. [14]Structural modifications, such as the introduction of a methyl group at the 5-position of the pyridine ring, have been shown to synergistically enhance agonist properties. Such compounds have demonstrated efficacy in preclinical models of depression, like the forced swimming test in rats, suggesting their potential as next-generation antidepressants. [14]

Experimental Protocols

The following protocol is a representative example for the laboratory-scale synthesis of a 2-alkylpyridine via a Grignard reaction, a common and adaptable method.

Protocol: Synthesis of 2-Isobutylpyridine via Grignard Coupling

Objective: To synthesize 2-isobutylpyridine from 2-bromopyridine and isobutylmagnesium bromide.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 2-bromopyridine (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the 2-bromopyridine solution in an ice bath (0 °C).

-

Slowly add the prepared isobutylmagnesium bromide solution to the 2-bromopyridine solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure 2-isobutylpyridine.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data to literature values. [4]

-

Conclusion and Future Outlook

2-Isobutylpyridine is more than a simple flavoring compound; it is a versatile building block with significant relevance to medicinal chemistry and drug development. The pyridine scaffold it contains is a proven pharmacophore for CNS-active agents. Modern synthetic methodologies, particularly transition metal-catalyzed C-H functionalization, have made the synthesis of 2-isobutylpyridine and its derivatives more efficient and selective than ever before.

Future research will likely focus on expanding the library of 2-isobutylpyridine derivatives and conducting comprehensive structure-activity relationship (SAR) studies. By exploring a wider range of substitutions on both the pyridine ring and the isobutyl side chain, it may be possible to fine-tune the pharmacological properties of these molecules to develop highly potent and selective agents for treating complex neurological and psychiatric disorders. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]

-

Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (n.d.). PubMed. [Link]

-

C2-selective alkylation of pyridines by rhodium–aluminum complexes. (n.d.). ResearchGate. [Link]

-

2-Isobutylpyridine. (n.d.). PubChem. [Link]

-

Pyridine alkaloids with activity in the central nervous system. (2020). PubMed Central. [Link]

-

ChemInform Abstract: Rhodium-Catalyzed Regioselective Alkylation of the Phenyl Ring of 2- Phenylpyridines with Olefins. (n.d.). ResearchGate. [Link]

-

Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. [Link]

-

Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: A Facile Route to 3-Alkenyl Pyridines and Quinolines. (n.d.). Scribd. [Link]

-

2,2'-Bipyridine. (n.d.). Organic Syntheses. [Link]

-

Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. (n.d.). Royal Society of Chemistry. [Link]

-

Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. (n.d.). PubMed. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzenesulfonamide Derivatives with Increased Water Solubility. (2021). MDPI. [Link]

-

A General Synthesis of Alkylpyridines. (2001). Semantic Scholar. [Link]

-

2-isobutyl pyridine. (n.d.). The Good Scents Company. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PubMed Central. [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). National Institutes of Health. [Link]

-

Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. (n.d.). ResearchGate. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). DiVA portal. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (n.d.). pubs.acs.org. [Link]

-

After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? (2021). Chemistry Stack Exchange. [Link]

-

Synthesis and evaluation of some new substituted 1,4-dihydro pyridine derivatives and their anticonvulsant activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (n.d.). ResearchGate. [Link]

-

Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. (n.d.). PubMed. [Link]

-

Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (n.d.). MDPI. [Link]

- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (n.d.).

-

Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. (n.d.). Journal of the American Chemical Society. [Link]

-

Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2024). MDPI. [Link]

-

2-(2-Methylpropyl)pyridine (CHEBI:173364). (n.d.). EMBL-EBI. [Link]

-

Rhodium(III)‐Catalyzed Direct C H Olefination of Arenes with Aliphatic Olefins. (n.d.). Wiley Online Library. [Link]

-

Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2023). PubMed. [Link]

-

5-HT1A receptor agonists: recent developments and controversial issues. (n.d.). PubMed. [Link]

-

Synthesis of pyridine and methylpyridines over zeolite catalysts. (2014). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central. [Link]

-

5-HT1A receptor x 5-HT2A receptor x 5-HT2B receptor. (n.d.). Patsnap Synapse. [Link]

-

Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. (2020). PubMed Central. [Link]

-

Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]... (n.d.). ResearchGate. [Link]

- Process for the preparation of 2,5-disubstitued pyridines. (n.d.).

-

Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. (2024). PubMed. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PubMed Central. [Link]

Sources

- 1. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium(III)‐Catalyzed Direct CH Olefination of Arenes with Aliphatic Olefins | CiNii Research [cir.nii.ac.jp]

- 10. jchemrev.com [jchemrev.com]

- 11. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT1A receptor agonists: recent developments and controversial issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-Isobutylpyridine in Homogeneous Catalysis

Abstract

2-Isobutylpyridine, a substituted aromatic heterocycle, has emerged as a critical ancillary ligand in transition-metal catalysis. Its mechanism of action is not defined by a single biological pathway but by its nuanced role in modulating the reactivity and selectivity of a metallic catalytic center. This guide elucidates the core principles governing its function, focusing on the interplay of steric and electronic effects within the coordination sphere of palladium catalysts. We will deconstruct its role in a representative catalytic cycle, provide actionable experimental protocols, and present a framework for understanding its impact on reaction outcomes.

Introduction to 2-Isobutylpyridine: A Profile

2-Isobutylpyridine is a derivative of pyridine where an isobutyl group is attached at the C2 position.[1] Its utility in advanced chemical synthesis stems not from its own reactivity, but from its ability to act as a powerful modulator when coordinated to a transition metal.

Table 1: Physicochemical Properties of 2-Isobutylpyridine [1][2][3]

| Property | Value |

| IUPAC Name | 2-(2-methylpropyl)pyridine |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 181 °C (at 760 mm Hg) |

| SMILES | CC(C)CC1=CC=CC=N1 |

The core of its function lies in the two distinct features of its structure: the nitrogen atom's lone pair of electrons and the bulky isobutyl substituent adjacent to it. This unique combination allows it to influence a catalyst's behavior through a sophisticated interplay of electronic donation and steric hindrance.

The Dichotomy of Ligand Function: Steric and Electronic Effects

The efficacy of a ligand in homogeneous catalysis is determined by its ability to fine-tune the metal center's properties.[4] 2-Isobutylpyridine accomplishes this through two primary mechanisms.

Electronic Contribution: The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons, allowing it to function as a Lewis base.[5] When it coordinates to a metal center, such as palladium, it donates electron density to the metal. This σ-donation has several critical consequences:

-

Stabilization of the Metal Center: The ligand stabilizes the metal complex, preventing decomposition or aggregation into inactive species.

-

Modulation of Reactivity: By increasing the electron density on the metal, the ligand can make the catalyst more nucleophilic. This electronic push is crucial for facilitating key steps in a catalytic cycle, such as the oxidative addition of substrates.[4]

-

Lowering Transition State Energy: In reactions like C-H activation, pyridine-based ligands have been shown to lower the energy of the transition state, effectively increasing the reaction rate.[6]

Steric Influence: The Impact of the 2-Isobutyl Group

The placement of a bulky isobutyl group at the 2-position, immediately adjacent to the coordinating nitrogen, imparts significant steric hindrance. This is not a negative attribute; rather, it is a powerful tool for controlling selectivity.[7][8]

-

Controlling Coordination Number: The bulk can prevent the coordination of multiple substrate molecules, which is often key to achieving high selectivity for mono-functionalization over di- or poly-functionalization.[6]

-

Promoting Reductive Elimination: The steric clash between the bulky ligand and other groups around the metal center can create torsional strain. This strain is relieved during the reductive elimination step—the bond-forming step of many cross-coupling reactions—thereby lowering the activation energy for this crucial, product-releasing phase.[4]

-

Dictating Regioselectivity: The ligand's bulk can block certain approaches of a substrate to the metal center, favoring one reaction site over another and thus controlling regioselectivity.

The diagram below illustrates this fundamental relationship between the ligand's structure and its function within a metal complex.

Caption: Catalytic cycle for Pd-catalyzed C(sp³)–H arylation.

Breakdown of Mechanistic Steps:

-

Catalyst Activation & C-H Activation: The cycle begins with the active [L-Pd(II)] complex. The substrate (R-H) coordinates to the palladium center. The 2-isobutylpyridine ligand (L), through its electronic donation, facilitates the cleavage of a C-H bond via a concerted metalation-deprotonation pathway, forming a stable cyclometalated Pd(II) intermediate. [6]2. Oxidative Addition: An aryl halide (e.g., Ar-I) undergoes oxidative addition to the palladium center. This elevates the oxidation state of palladium from +2 to +4, forming a transient Pd(IV) intermediate.

-

Reductive Elimination: This is the crucial C-C bond-forming step and where the steric bulk of 2-isobutylpyridine is paramount. The steric pressure exerted by the isobutyl group destabilizes the crowded Pd(IV) center, promoting the rapid reductive elimination of the desired arylated product (R-Ar). [4]This step regenerates a Pd(II) species.

-

Catalyst Regeneration: The Pd(II) species coordinates with another acetate (or other anion) to regenerate the active [L-Pd(OAc)₂] catalyst, which re-enters the cycle.

Experimental Protocol: Representative C(sp³)–H Monoarylation

This protocol describes a general, self-validating procedure for the monoarylation of a generic substrate containing an activated C(sp³)–H bond, guided by principles established for such reactions. [6]A control experiment without the ligand is essential to validate its mechanistic contribution.

Caption: Standard experimental workflow for ligand-enabled arylation.

Detailed Steps:

-

Reagent Preparation: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add Palladium(II) Acetate (Pd(OAc)₂, 2.5 mol%), 2-isobutylpyridine (15 mol%), the C-H substrate (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or pivalic acid, 2.0 mL).

-

Reaction Conditions: Seal the vessel and place it in a preheated oil bath or heating block at 100–120 °C. Stir vigorously for 12–24 hours. Progress should be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel or Celite, washing with additional ethyl acetate (20 mL) to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The yield and the ratio of mono- to di-arylated products serve as direct measures of the catalyst's performance.

Data Interpretation: The Impact of Ligand Structure on Performance

The choice of a pyridine ligand has a dramatic effect on reaction outcomes. The steric and electronic profile of 2-isobutylpyridine makes it particularly effective at promoting selective monoarylation. [6][9] Table 2: Comparative Ligand Performance in a Hypothetical C(sp³)–H Arylation

| Ligand | Key Feature(s) | Typical Yield (%) | Mono-arylation Selectivity | Rationale for Outcome |

| None | Unligated Palladium | <5% | N/A | Catalyst is unstable and/or has a high activation barrier for C-H activation. [6] |

| Pyridine | Minimal Steric Hindrance | 40-60% | Poor | Electronically sufficient to promote catalysis, but lack of steric bulk leads to undesired secondary reactions. |

| 2-Isobutylpyridine | High Steric Hindrance, Good Donor | 80-95% | Excellent (>95:5) | Steric bulk prevents diarylation and accelerates reductive elimination, while electronics aid C-H activation. [4][6] |

| 4-Picoline | Good Donor, No Steric Hindrance at Metal | 50-70% | Moderate | Electronically similar to pyridine but offers no steric control at the coordination site. [5] |

This data underscores the central thesis: 2-isobutylpyridine's mechanism of action is the synergistic combination of its electronic and steric properties, which together create a highly active and selective catalytic system.

Conclusion and Future Outlook

The mechanism of action of 2-isobutylpyridine in chemical reactions is a textbook example of ligand-mediated catalysis. It does not act as a simple spectator but as an indispensable controller, using its nitrogen lone pair to activate the metal electronically and its 2-position isobutyl group to enforce steric discipline. This dual functionality allows it to solve long-standing challenges in synthesis, such as the selective functionalization of traditionally inert C-H bonds.

For researchers in drug development and materials science, understanding this mechanism provides a logical framework for reaction optimization and catalyst design. As the demand for more efficient and selective synthetic methods grows, ligands like 2-isobutylpyridine, which offer predictable and powerful control over metallic catalysts, will continue to be foundational tools in the chemist's arsenal.

References

-

Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis. [Online]. Available: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Online]. Available: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Online]. Available: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (PMC). [Online]. Available: [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (PMC). [Online]. Available: [Link]

-

Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. [Online]. Available: [Link]

-

2-Isobutylpyridine Compound Summary. PubChem, National Institutes of Health. [Online]. Available: [Link]

-

2-isobutylpyridine (C9H13N). PubChemLite. [Online]. Available: [Link]

-

The interplay between steric and electronic effects in S(N)2 reactions. PubMed, National Institutes of Health. [Online]. Available: [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. [Online]. Available: [Link]

-

2-isobutyl pyridine. The Good Scents Company. [Online]. Available: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health (PMC). [Online]. Available: [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed, National Institutes of Health. [Online]. Available: [Link]

-

Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. [Online]. Available: [Link]

Sources

- 1. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-isobutylpyridine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction: The Role of 2-Isobutylpyridine in Modern Coordination Chemistry

An Application Guide to the Experimental Use of 2-Isobutylpyridine as a Ligand

In the vast landscape of ligand design, pyridine derivatives stand out for their robust coordination to a wide array of metal centers and their tunable electronic and steric properties. 2-Isobutylpyridine, a member of this versatile family, offers a unique combination of features that make it a valuable ligand in both fundamental coordination chemistry and applied catalysis. Structurally, it consists of a pyridine ring substituted at the 2-position with an isobutyl group (-CH₂CH(CH₃)₂). This seemingly simple alkyl substituent imparts significant steric bulk in the immediate vicinity of the nitrogen donor atom, a critical feature that can be exploited to control the coordination number, geometry, and reactivity of the resulting metal complexes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical aspects of using 2-isobutylpyridine as a ligand. We will delve into its fundamental properties, safe handling procedures, detailed protocols for the synthesis and characterization of its metal complexes, and its application in catalysis. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond simple procedural steps.